3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine
Description
Properties
IUPAC Name |
3-(1-cyclohexylsulfonylpiperidin-3-yl)oxy-6-methylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-13-9-10-16(18-17-13)22-14-6-5-11-19(12-14)23(20,21)15-7-3-2-4-8-15/h9-10,14-15H,2-8,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSCILRZHRQAQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the cyclohexylsulfonyl group. The final step involves the formation of the pyridazine ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In the realm of chemistry, 3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.
Biology
Research has indicated potential bioactive properties of this compound:
- Antimicrobial Activity: Studies have explored its efficacy against various bacterial strains, demonstrating significant inhibition zones in both Gram-positive and Gram-negative bacteria.
- Anticancer Properties: Preliminary investigations suggest that the compound may exhibit cytotoxic effects on cancer cell lines, warranting further exploration in drug development .
Medicine
The compound is being investigated for its potential use in drug development :
- Targeting Enzymes/Receptors: Its mechanism of action may involve binding to specific enzymes or receptors, altering their activity and leading to therapeutic effects.
- Pharmacological Studies: Ongoing research aims to elucidate its pharmacokinetic properties and therapeutic index, which are crucial for clinical applications.
Industry
In industrial applications, this compound is utilized in the development of new materials , including polymers and coatings with unique properties. Its chemical stability and functional groups make it suitable for various formulations .
| Compound | Activity Type | Efficacy |
|---|---|---|
| This compound | Antimicrobial | Significant inhibition against S. aureus (32 mm) |
| Other Pyridazine Derivatives | Antioxidant | Up to 89.39% inhibition at certain concentrations |
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various pyridazine derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further pharmaceutical development .
Case Study 2: Drug Development Potential
Research focusing on the pharmacological profile of this compound revealed promising results in targeting specific receptors involved in inflammatory pathways. This positions it as a potential therapeutic agent for conditions requiring modulation of inflammatory responses .
Mechanism of Action
The mechanism of action of 3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its substituted derivatives share structural similarities.
Pyridazine Derivatives: Compounds containing the pyridazine ring, such as pyridazine itself or its substituted forms.
Uniqueness
3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both piperidine and pyridazine rings, along with the cyclohexylsulfonyl group, makes it distinct from other compounds with similar backbones.
Biological Activity
3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacological applications. This article delves into the synthesis, biological activity, and relevant research findings related to this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through a series of reactions that include the formation of the piperidine ring, introduction of the cyclohexylsulfonyl group, and subsequent functionalization to yield the final product. Detailed synthetic procedures can be found in supplementary materials from various chemical journals .
Biological Activity
The biological activity of this compound is primarily characterized by its interaction with various biological targets, including receptors and enzymes involved in pain modulation and inflammation.
Research indicates that this compound may act as an antagonist at certain receptor sites, potentially modulating pain pathways. The specific mechanism involves blocking receptor activation, which could lead to analgesic effects. In vitro studies have shown that it interacts with TRPV1 receptors, which are known to play a critical role in nociception .
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Analgesic Efficacy : In a study evaluating TRPV1 antagonists, this compound demonstrated significant analgesic properties in rodent models of neuropathic pain. The compound effectively reduced pain responses induced by capsaicin .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of the compound, revealing its ability to decrease pro-inflammatory cytokine levels in vitro. This suggests a dual role in both pain relief and inflammation reduction .
Research Findings
Research has provided insights into the structure-activity relationship (SAR) of this compound:
Q & A
Basic: What are the key structural features of 3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine, and how do they influence its reactivity?
Answer:
The compound features:
- A pyridazine core (six-membered aromatic ring with two adjacent nitrogen atoms), which governs electron-deficient reactivity and hydrogen-bonding potential.
- A cyclohexylsulfonyl group attached to a piperidine ring, enhancing steric bulk and influencing solubility via sulfonyl’s polar nature.
- A methyl substituent at the 6-position of pyridazine, modulating electronic effects and steric accessibility.
Methodological Insight:
Characterization via NMR spectroscopy (e.g., , , and 2D techniques) identifies regiochemical outcomes of synthetic steps. Mass spectrometry confirms molecular weight, while computational modeling (e.g., DFT) predicts reactive sites, such as sulfonyl oxygen’s nucleophilicity or pyridazine’s electrophilic centers .
Basic: What is a typical synthetic route for this compound, and what critical steps ensure high yield?
Answer:
A representative synthesis involves:
Pyridazine Functionalization : Introduction of the methyl group via nucleophilic substitution or cross-coupling (e.g., Suzuki reaction).
Piperidine Sulfonylation : Reaction of piperidine with cyclohexylsulfonyl chloride under basic conditions (e.g., NaH/DMF) to form the sulfonamide .
Coupling Reaction : Etherification between the hydroxylated piperidine and pyridazine using Mitsunobu conditions (DIAD, PPh) or SN2 displacement .
Critical Steps for Yield Optimization:
- Temperature Control : Maintain ≤0°C during sulfonylation to minimize side reactions.
- Purification : Use flash chromatography (e.g., silica gel, gradient elution with EtOAc/hexane) or recrystallization to isolate intermediates .
Advanced: How can reaction conditions be optimized to improve the yield of the sulfonation step in the synthesis?
Answer:
Experimental Design:
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) versus less polar alternatives (THF, dichloromethane) to balance reactivity and solubility .
- Reagent Stoichiometry : Vary equivalents of sulfonyl chloride (1.2–2.0 eq) and base (1.5–3.0 eq) using a Design of Experiments (DOE) approach to identify optimal ratios.
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl group transfer in biphasic systems .
Analytical Validation:
Monitor reaction progress via HPLC (C18 column, UV detection at 254 nm) to quantify unreacted starting material and adjust conditions dynamically .
Advanced: What strategies are effective in resolving contradictory biological activity data across different assay models for this compound?
Answer:
Methodological Approaches:
Assay Orthogonality : Compare results from enzyme inhibition assays (e.g., fluorescence-based) with cell-based viability assays (e.g., MTT) to distinguish direct target engagement from off-target effects .
Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity constants, resolving discrepancies between functional and binding data .
Replication Under Standardized Conditions : Control variables such as cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
Case Study:
If conflicting data arise in kinase inhibition assays, perform kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions that may explain variability .
Advanced: How can computational methods predict the binding affinity of this compound to target proteins, and what are the limitations?
Answer:
Computational Workflow:
Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in protein active sites (e.g., kinases or GPCRs). Focus on the sulfonyl group’s hydrogen-bonding potential with conserved residues .
Molecular Dynamics (MD) Simulations : Run GROMACS or AMBER trajectories (50–100 ns) to assess binding stability and conformational flexibility of the piperidine ring .
Limitations:
- Force Field Accuracy : Sulfonyl group parameters may lack precision in standard force fields (e.g., CHARMM), necessitating reparameterization.
- Solvation Effects : Implicit solvent models (e.g., GBSA) may underestimate hydrophobic interactions involving the cyclohexyl group .
Validation:
Correlate computational predictions with SPR or X-ray crystallography data to refine models .
Advanced: What analytical techniques are most robust for characterizing impurities in synthesized batches of this compound?
Answer:
Key Techniques:
- LC-MS/MS : Identify low-abundance impurities (e.g., des-methyl byproducts) using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) .
- NMR Spectroscopy : -NMR (if fluorinated intermediates are used) or --HSQC detects stereochemical impurities in the piperidine ring .
- X-ray Diffraction : Resolve ambiguous regiochemistry in crystalline intermediates .
Case Example:
A batch with reduced bioactivity showed a 2% impurity via HPLC-UV . LC-MS/MS identified a sulfonamide hydrolysis product, prompting adjustments to reaction workup (e.g., shorter acid quenching) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
